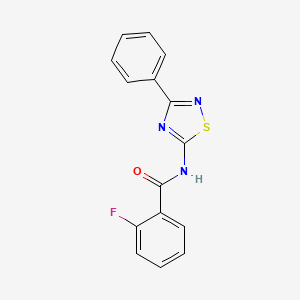
2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom, a phenyl group, and a benzamide moiety, making it a unique and potentially bioactive molecule.
作用机制
Target of Action
It is known that thiadiazole derivatives, which include this compound, have been found to interact with a variety of biological targets due to their mesoionic character .
Mode of Action
Compounds containing the thiadiazole ring are known to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as ph and the presence of other molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Introduction of the Fluorine Atom: : The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF).
-
Coupling with Benzamide: : The final step involves coupling the synthesized thiadiazole derivative with benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
-
Substitution: : The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学研究应用
2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
-
Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Thiadiazole derivatives are known to exhibit a wide range of biological activities, making this compound a subject of interest in drug discovery and development.
-
Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
-
Industry: : It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
相似化合物的比较
2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be compared with other similar compounds, such as:
-
2-fluoro-N-(3-phenyl-1,2,3-thiadiazol-5-yl)benzamide: : This compound has a similar structure but with a different thiadiazole ring, which may result in different biological activities and properties.
-
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide: : The substitution of fluorine with chlorine can lead to variations in reactivity and biological activity.
-
2-fluoro-N-(3-phenyl-1,3,4-thiadiazol-5-yl)benzamide: : Another isomer with a different thiadiazole ring, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its reactivity, stability, and biological activity.
属性
IUPAC Name |
2-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3OS/c16-12-9-5-4-8-11(12)14(20)18-15-17-13(19-21-15)10-6-2-1-3-7-10/h1-9H,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIAQBBXJJSRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

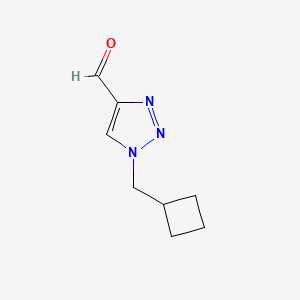
![2-(8-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2724453.png)
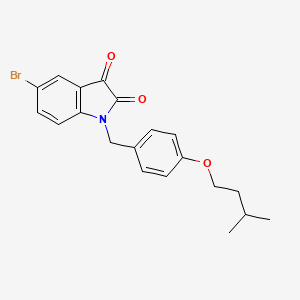

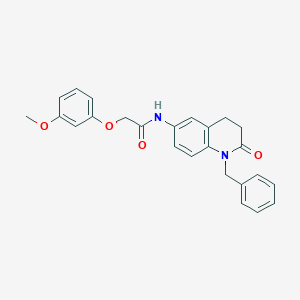
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)
![2-(2-Chlorophenyl)-1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2724460.png)


![7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)
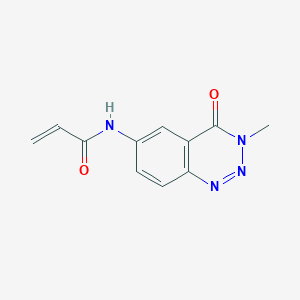
![1-[(2-Fluorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2724471.png)
